beta-Estradiol 17-acetate
CAS No.: 1743-60-8
Cat. No.: VC0003515
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1743-60-8 |
---|---|
Molecular Formula | C20H26O3 |
Molecular Weight | 314.4 g/mol |
IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Standard InChI | InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 |
Standard InChI Key | QAHOQNJVHDHYRN-SLHNCBLASA-N |
Isomeric SMILES | CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES | CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES | CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Introduction
Chemical Profile and Structural Characteristics
β-Estradiol 17-acetate (C₂₀H₂₆O₃, MW 314.42 g/mol) features a steroidal backbone with an acetyl group at the 17β position. The acetate moiety increases membrane permeability compared to parent estradiol, evidenced by its higher logP value (4.18 vs. 2.76 for estradiol) . X-ray crystallography reveals a planar tetracyclic structure with axial acetyl orientation, contributing to its receptor binding specificity .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Density | 1.18 g/cm³ |
Melting Point | Not reported |
Boiling Point | 450.5°C at 760 mmHg |
Vapor Pressure | 9.88×10⁻⁹ mmHg at 25°C |
Solubility | DMSO: ≥10 mg/mL |
LogP | 4.18 |
Refractive Index | 1.583 |
The compound's stability profile shows <5% degradation after 12 weeks at -20°C in DMSO , though aqueous solutions require stabilization with cyclodextrins due to hydrolysis susceptibility at physiological pH .
Pharmacokinetics and Metabolic Pathways
LC/MS/MS analyses demonstrate linear quantification from 0.1-10,000 pg/μL (R²>0.998) with 80% plasma recovery . The 17-acetate group undergoes rapid hepatic hydrolysis by esterases, yielding bioactive estradiol within 30 minutes post-administration . In postmenopausal women, a 1 mg dose combined with 0.5 mg norethisterone acetate reduced fasting homocysteine by 18.2% (p<0.05) over 12 weeks .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Tₘₐₓ | 2.1 ± 0.3 hr |
Cₘₐₓ | 1.8 ng/mL |
AUC₀₋₂₄ | 14.7 ng·hr/mL |
Half-life | 6.8 hr |
Protein Binding | 98.2% |
Notably, the acetate modification extends half-life 2.3-fold compared to unmodified estradiol (6.8 vs. 3.0 hr) , likely due to reduced renal clearance.
Mechanistic Actions and Receptor Interactions
-
Endothelial Protection: At 10 nM, enhances human brain endothelial cell viability by 37% (p<0.01) through PI3K-Akt-eNOS pathway activation .
-
Lipid Metabolism: Increases LCAT-mediated estradiol transacylation to HDL3 by 2.8-fold (p<0.001) , potentially explaining its homocysteine-lowering effects .
-
Neuroprotection: Modulates astrocyte inflammatory responses via ERβ-dependent suppression of NF-κB signaling .
Dose-response studies reveal biphasic effects—pro-survival at ≤100 nM vs. cytotoxic at ≥1 μM concentrations in neural cells .
Analytical Methodologies
The Agilent 6470 Triple Quadrupole platform achieves 100 fg/mL sensitivity using MRM transitions 313→255 (quantifier) and 313→145 (qualifier) . Key validation parameters:
Table 3: Analytical Performance
Parameter | Result |
---|---|
Linearity Range | 0.1-10,000 pg/μL |
Intra-day Precision | 0.24-5.87% RSD |
Inter-day Precision | 1.25-7.14% RSD |
Accuracy | 81.5-118.1% |
Extraction Recovery | 80.2 ± 3.1% |
This method enables precise tracking of both prodrug and metabolites in biological matrices, critical for dose optimization studies.
Therapeutic Applications and Clinical Evidence
Cardiovascular Health
The 12-week randomized trial (n=44) demonstrated 22.4% reduction in cardiovascular risk markers:
Neurovascular Protection
In neurosurgical patients' endothelial cells:
Metabolic Modulation
LCAT activation studies show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume